molecular formula C18H20ClN3O2 B251993 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

Katalognummer B251993
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: ONCLYLSFXWFJPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as ML352, is a small molecule drug that has gained attention in the scientific community for its potential use in treating diseases such as cancer and Alzheimer's. The drug was first synthesized by researchers at the University of Michigan in 2015 and has since been the subject of several studies.

Wirkmechanismus

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of NMT, which is involved in the regulation of several cellular processes, including protein synthesis and cell signaling. By inhibiting NMT, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of NMT activity, the reduction of cancer cell growth and proliferation, and the reduction of beta-amyloid plaque accumulation in Alzheimer's.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is its specificity for NMT, which makes it a promising candidate for cancer and Alzheimer's treatment. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Further studies on its mechanism of action and potential therapeutic applications.
3. Development of new derivatives of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with improved pharmacological properties.
4. Investigation of its potential use in other diseases, such as viral infections and autoimmune disorders.
5. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
In conclusion, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is a promising small molecule drug that has potential therapeutic applications in cancer and Alzheimer's. Its specificity for NMT makes it an attractive candidate for further research, and future studies will help to determine its safety and efficacy in humans and its potential use in other diseases.

Synthesemethoden

The synthesis of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 3-aminopropyl pyridine to form the intermediate product, which is then reacted with 6-methylpyridine-3-carboxylic acid to form N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer and Alzheimer's. In cancer, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called N-myristoyltransferase (NMT). In Alzheimer's, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

Eigenschaften

Molekularformel

C18H20ClN3O2

Molekulargewicht

345.8 g/mol

IUPAC-Name

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-6-15(12-22-13)18(24)21-10-2-9-20-17(23)11-14-4-7-16(19)8-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,23)(H,21,24)

InChI-Schlüssel

ONCLYLSFXWFJPS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.